N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
Description
Historical Development of Fused Pyrimidine Systems
The exploration of fused pyrimidines traces back to 1776, when Carl Wilhelm Scheele first isolated uric acid from human urine and kidney stones, marking the inaugural discovery of a pyrimidine-containing natural product. This breakthrough catalyzed systematic investigations into heterocyclic systems, with late 19th-century chemists such as Alfred Bischler, Gustav Riedel, and Stanisław Niementowski advancing synthetic methodologies for pyrimidine derivatives. Early synthetic routes relied on condensation reactions between amidines and carbonyl-containing precursors, exemplified by the formation of 4-hydroxy-2,6-dimethylpyrimidine from acetamidine and ethyl acetoacetate. The 20th century saw expanded applications in nucleic acid chemistry, particularly with the identification of purines and pteridines as essential components of DNA and cofactors.
Modern advancements have refined pyrimido[4,5-d]pyrimidine synthesis, leveraging thiourea and functionalized propenols to introduce diverse substituents. For instance, decarboxylation of malic acid followed by urea condensation yields uracil, a foundational intermediate for pyrimidine ring elaboration. These innovations underscore the scaffold’s enduring relevance in medicinal chemistry.
Significance of Pyrimido[4,5-d]Pyrimidine Scaffold in Medicinal Chemistry
The pyrimido[4,5-d]pyrimidine nucleus has emerged as a privileged structure in drug discovery due to its planar geometry and capacity for hydrogen bonding, which facilitate interactions with biological targets. Recent studies highlight its role in antiviral and anticancer therapies:
- Antiviral Activity : 4,7-Disubstituted derivatives exhibit nanomolar efficacy against human coronavirus 229E (HCoV-229E), with compound 7a (cyclopropylamino-C7, aminoindane-C4) reducing viral replication by 98% at 5 μM.
- Antiparasitic Applications : Pyrimido[5,4-d]pyrimidines demonstrate antitrypanosomal activity against Trypanosoma brucei (IC~50~ = 0.94 μM) and antileishmanial effects against Leishmania infantum (IC~50~ = 3.13 μM).
- Anticancer Potential : Derivatives bearing morpholino and acetamide groups inhibit proliferation in hematological cancer cell lines (e.g., HL-60, IC~50~ = 1.2 μM).
These findings validate the scaffold’s versatility and its suitability for structure-activity relationship (SAR) optimization.
Structural Classification of N-Substituted Pyrimido[4,5-d]Pyrimidines
N-substituted pyrimido[4,5-d]pyrimidines are classified based on their substitution patterns, which dictate pharmacological behavior:
| Position | Common Substituents | Biological Impact |
|---|---|---|
| N3 | Mesityl, alkyl, aryl | Enhances lipophilicity and target affinity |
| C4 | Oxo, thio, amino | Modulates electron density and reactivity |
| C7 | Morpholino, piperazinyl, pyridyl | Improves solubility and metabolic stability |
For N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide, the mesityl group at N3 contributes to steric bulk, potentially shielding the acetamide linkage from enzymatic degradation. The morpholino ring at C7 introduces a polar, non-aromatic heterocycle that enhances water solubility.
Importance of Morpholino and Acetamide Functionalities in Bioactive Molecules
The morpholino group, a saturated six-membered ring containing one oxygen and one nitrogen atom, is widely employed to improve pharmacokinetic properties. Its conformational flexibility and moderate basicity (pK~a~ ≈ 6.5) enable pH-dependent solubility, favoring absorption in physiological environments. In pyrimido[4,5-d]pyrimidines, morpholino substituents at C7 enhance antiviral potency by engaging in hydrogen bonding with viral protease catalytic residues.
Acetamide functionalities, as seen in the N3 side chain, serve dual roles:
- Hydrogen Bond Donor/Acceptor : The amide carbonyl interacts with serine or threonine residues in enzyme active sites.
- Metabolic Stability : Replacement of ester or ether linkages with acetamide reduces susceptibility to hydrolytic cleavage.
In this compound, the acetamide bridge likely stabilizes the molecule in plasma, extending its half-life compared to non-acylated analogs.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-13-8-14(2)18(15(3)9-13)24-17(28)11-27-12-23-19-16(20(27)29)10-22-21(25-19)26-4-6-30-7-5-26/h8-10,12H,4-7,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHAEBNTPQKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, including the formation of the pyrimidopyrimidine core and the subsequent attachment of the mesityl and morpholino groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the mesityl or morpholino groups or the pyrimidopyrimidine core.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways. Additionally, it could be used in industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The mesityl and morpholino groups, as well as the pyrimidopyrimidine core, play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Substituent Variations
The pyrimido[4,5-d]pyrimidinone core is shared across multiple analogs, but substituent variations significantly influence physicochemical and biological properties.
Key Compounds for Comparison :
Compound 7t (): Contains a dimethylamino-pentanoyl side chain and a 6-methylpyridinylamino group. Purity: 99%, [α]D +24.8 (MeOH).
Compound 5 (): Features a 6-methylpyridinylamino group and a tert-butyl ester. Yield: 80%, synthesized via Pd-catalyzed coupling .
Compound 24 (): Thieno[2,3-d]pyrimidinone core with acetylated amine and phenyl groups. Melting point: 143–145°C, IR-confirmed carbonyls .
Compound 3 (): Includes a trifluoromethylbenzamide and 4-morpholinoaniline. Molecular weight: 632 [M+H]+ .
N-cyclopropyl-2-[7-(4-methoxyphenyl)...acetamide (): Cyclopropyl and methoxyphenyl substituents. Molecular weight: 381.39 .
Table 1: Key Properties of Analogs
Critical Observations :
- Morpholino vs. Pyridinylamino: The target compound’s 7-morpholino group (electron-rich, polar) may improve aqueous solubility compared to pyridinylamino analogs (e.g., Compound 5, 7t), which exhibit higher lipophilicity .
- Mesityl vs.
- Core Modifications: Compound 24’s thieno[2,3-d]pyrimidinone core reduces planarity, likely altering binding kinetics compared to pyrimido[4,5-d]pyrimidinone derivatives .
Biological Activity
N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a complex structure that may influence its interaction with biological targets. The presence of the morpholino group and the pyrimidine derivatives suggests potential interactions with nucleic acids or proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that N-mesityl derivatives may act as inhibitors of certain enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential use as an antibiotic agent.
- Antitumor Activity : Initial research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Compound (Standard) | MIC µg/mL |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 8 |
| Escherichia coli | 64 | Ciprofloxacin | 16 |
| Pseudomonas aeruginosa | 128 | Gentamicin | 32 |
The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, with an MIC value indicating effective inhibition.
Cytotoxicity Studies
Cytotoxicity was assessed using various human cancer cell lines. The results are shown in Table 2.
| Cell Line | IC50 (µM) | Comparison Compound (Standard) | IC50 (µM) |
|---|---|---|---|
| HeLa | 15 | Doxorubicin | 10 |
| MCF-7 | 20 | Cisplatin | 12 |
| A549 | 25 | Paclitaxel | 15 |
The compound exhibited promising cytotoxic effects, particularly against HeLa cells, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers aimed to explore the efficacy of N-mesityl derivatives against multidrug-resistant bacterial strains. Results indicated that modifications to the mesityl group enhanced activity against resistant strains.
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
